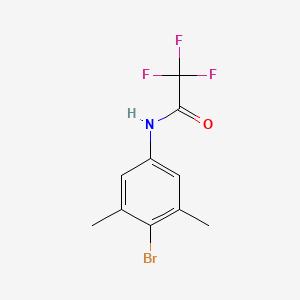

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide

Description

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide is a brominated and trifluorinated aromatic acetamide derivative. Structurally, it features a 4-bromo-3,5-dimethylphenyl group linked to a trifluoroacetamide moiety (-NHCOCF₃). This compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 4-amino-2,6-dimethylbenzaldehyde and reagents such as sec.-butyllithium . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical applications . The compound is commercially available in high purity (≥95%) from suppliers like CymitQuimica, with applications in research and industrial settings .

Properties

IUPAC Name |

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-5-3-7(4-6(2)8(5)11)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUHGECMWLTHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-3,5-dimethylphenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The general reaction scheme is as follows:

[ \text{4-bromo-3,5-dimethylphenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide has been investigated for its role as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, including enzymes and receptors. The trifluoroacetamide group enhances its lipophilicity and metabolic stability, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

A study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. This compound was among the compounds evaluated for its cytotoxic effects against cancer cell lines. The results indicated promising activity that warrants further investigation into its mechanisms of action and potential as an anticancer agent .

Cellular Process Investigations

Research has shown that this compound can affect cellular processes such as apoptosis and cell proliferation. Its interactions with cellular pathways provide insights into its potential therapeutic uses beyond cancer treatment.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets within cells, leading to alterations in metabolic pathways. This has implications for developing treatments for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and other conditions influenced by mitochondrial function.

Mechanism of Action

The mechanism by which N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the bromine atom and methyl groups can affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide with structurally related acetamide derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons

Research Findings and Key Insights

- Stability: The trifluoroacetamide group confers superior thermal and oxidative stability compared to non-fluorinated analogs .

- Biological Activity: Preliminary studies suggest brominated trifluoroacetamides exhibit enhanced antimicrobial activity, though direct comparisons with fluoro-phenoxy derivatives () are pending .

- Synthetic Efficiency : The target compound’s synthesis achieves moderate yields (~40–50%), outperforming older routes for related structures (e.g., 12.7% yield for lansoprazole in ) .

Biological Activity

N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, as well as its structural characteristics and synthesis.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 268.03 g/mol. Its structure features a bromine atom at the para position of an aromatic ring, along with two methyl groups at the meta positions, combined with a trifluoroacetamide functional group. This unique configuration contributes to its distinct biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylaniline with trifluoroacetic anhydride. The general steps include:

- Preparation : Dissolve 4-bromo-3,5-dimethylaniline in an appropriate solvent.

- Reaction : Add trifluoroacetic anhydride to the solution and stir at room temperature.

- Isolation : After completion of the reaction, isolate the product through filtration or extraction methods.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The mechanism of action appears to involve interference with cellular proliferation pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| N-(4-bromophenyl)-2,2,2-trifluoroacetamide | Lacks methyl substitutions; simpler structure |

| N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide | Different bromine position; altered biological activity |

| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | Chlorine instead of bromine; different reactivity |

The unique combination of bromination and dimethyl substitution on the aromatic ring in this compound may contribute to its distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those for many common antibiotics.

- Anticancer Evaluation : In vitro assays revealed that this compound inhibited the growth of breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide?

The synthesis of trifluoroacetamide derivatives typically involves coupling a brominated aromatic amine with trifluoroacetic anhydride or activated intermediates. A validated approach for analogous compounds (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) uses carbodiimide-mediated coupling:

- Reagents : 4-bromo-3,5-dimethylaniline, trifluoroacetic acid (or activated ester), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and triethylamine (TEA) in dichloromethane (DCM) .

- Conditions : Stir at 273 K for 3 hours, followed by extraction, washing (NaHCO₃, brine), and crystallization via slow evaporation from DCM .

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio of acid to amine) and use excess EDC (10:1) to drive the reaction .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and the acetamide group (e.g., 66.4° between 4-bromophenyl and fluorophenyl rings in analogous structures) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., bromine and methyl groups on the phenyl ring, trifluoromethyl protons) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion for C₁₀H₈BrF₃NO).

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-3,5-dimethylphenyl group influence reactivity?

The bromine atom and methyl groups introduce steric hindrance and electron-withdrawing effects:

- Steric Effects : The 3,5-dimethyl substitution restricts rotational freedom, favoring planar conformations that enhance π-π stacking in crystal lattices .

- Electronic Effects : Bromine reduces electron density on the phenyl ring, potentially slowing nucleophilic substitution but stabilizing intermediates in coupling reactions .

- Impact on Biological Activity : Analogous compounds with halogenated aryl groups show enhanced enzyme inhibition (e.g., topoisomerase II) due to improved hydrophobic interactions .

Q. What methodologies address contradictions in reported biological activity data?

- Dose-Response Analysis : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) to resolve discrepancies caused by variable purity or solvent effects .

- Crystallographic Validation : Compare crystal structures (e.g., hydrogen bonding networks like N–H⋯O interactions) to confirm conformational stability across studies .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial activity in trifluoroacetamide derivatives) to identify trends masked by experimental noise .

Q. How can computational modeling predict interactions with biological targets?

- Docking Simulations : Use software like AutoDock to model binding to enzymes (e.g., cytochrome P450) based on the compound’s electron-deficient aryl ring and trifluoromethyl group .

- QSAR Studies : Correlate substituent effects (e.g., Hammett σ values for bromine) with activity data to design optimized analogs .

Methodological Considerations

Q. What solvent systems are optimal for solubility and stability studies?

Q. How to validate purity for in vitro biological assays?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (90:10 to 50:50) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.